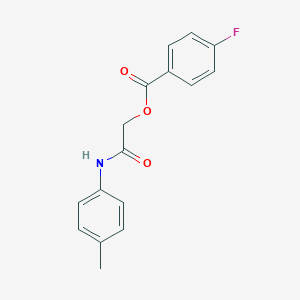![molecular formula C19H26N2O B255488 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol exerts its effects through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has been shown to interact with various enzymes and receptors in the body, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme.
Biochemical and Physiological Effects:
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has also been shown to have potential applications in the treatment of various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has several advantages for laboratory experiments, including its ease of synthesis, its stability, and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, including the development of new synthesis methods, the investigation of its potential therapeutic applications in various diseases and conditions, and the exploration of its interactions with other compounds and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol can be synthesized using various methods, including the Pictet-Spengler reaction, the Skraup synthesis, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of an acid catalyst.
Applications De Recherche Scientifique
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and physiology. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases and conditions.
Propriétés
Nom du produit |
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2,7,8-trimethyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H26N2O/c1-12-7-9-21(10-8-12)11-17-15(4)20-18-14(3)13(2)5-6-16(18)19(17)22/h5-6,12H,7-11H2,1-4H3,(H,20,22) |
Clé InChI |
GRWJFZQQEYSHTE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
SMILES canonique |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)
